molecular formula C20H23FN4O3 B2671595 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide CAS No. 903341-88-8

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2671595
CAS No.: 903341-88-8
M. Wt: 386.427
InChI Key: SNWJQIGICNJMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide ( 903341-88-8) is a chemical compound with the molecular formula C20H23FN4O3 and a molecular weight of 386.42 g/mol . This benzamide derivative features a 4-fluorophenyl group and a 4-methylpiperazine moiety, making it a compound of interest in medicinal chemistry and drug discovery research. Compounds with fluorophenyl and methylpiperazine groups are frequently investigated for their potential as pharmacologically active agents. For instance, structure-activity relationship (SAR) studies on similar molecules, which also contain a fluorophenyl group attached to a piperazine ring, have shown that the halogen substituent is essential for inhibitory activity on certain biological targets, such as equilibrative nucleoside transporters (ENTs) . This suggests that this compound could serve as a valuable scaffold for developing novel inhibitors and probing protein-ligand interactions. Available with a purity of 90% or higher, this product is intended for research applications in a laboratory setting . It is supplied in various quantities to meet diverse experimental needs. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3/c1-23-9-11-24(12-10-23)19(15-5-7-17(21)8-6-15)14-22-20(26)16-3-2-4-18(13-16)25(27)28/h2-8,13,19H,9-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWJQIGICNJMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with 4-methylpiperazine to form an intermediate, which is then reacted with 3-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of an amine derivative.

    Reduction: Formation of a reduced amine compound.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.

Comparison with Similar Compounds

Table 2: Hypothetical Structure-Activity Relationships

Feature Target Compound Similar Compound () Implications
Fluorophenyl Group Present Absent (trifluoromethyl instead) Enhanced receptor binding via hydrophobic/aromatic interactions
Piperazine Substituent 4-Methyl 4-Methyl + trifluoromethyl Methyl improves metabolic stability; trifluoromethyl may enhance potency but reduce solubility
Nitro Position 3-Nitro (meta) 3-Nitro (meta) or 4-nitro (para) Meta-nitro may optimize steric/electronic interactions in active sites

Key Inferences:

  • Piperazine derivatives generally enhance solubility and bioavailability; the 4-methyl group in the target compound may reduce first-pass metabolism compared to bulkier substituents .

Biological Activity

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a fluorophenyl group, a methylpiperazine moiety, and a nitrobenzamide framework, which may contribute to its pharmacological properties.

  • IUPAC Name: this compound
  • Molecular Formula: C21H23FN4O3
  • Molecular Weight: 389.43 g/mol
  • CAS Number: 903251-88-7

Biological Activity

The biological activity of this compound is primarily associated with its interactions with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, such as:

  • Antidepressant Activity: The methylpiperazine group is known for enhancing serotonin receptor activity, potentially contributing to antidepressant effects.
  • Antitumor Properties: Nitro groups in aromatic compounds are often linked to anticancer activity, suggesting that this compound may have potential as an antitumor agent.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets:

  • Receptor Interaction: It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition: The nitro group can participate in redox reactions, possibly inhibiting enzymes involved in tumor progression.

Case Studies

  • Antidepressant Effects:
    • A study demonstrated that derivatives of benzamides with piperazine structures showed increased binding affinity for serotonin receptors, suggesting potential antidepressant properties (Source: PubChem).
  • Antitumor Activity:
    • In vitro studies indicated that compounds with nitrobenzamide structures exhibited cytotoxicity against various cancer cell lines, supporting the hypothesis that this compound may have similar properties (Source: BenchChem).

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin receptor bindingPubChem
AntitumorCytotoxicity against cancer cellsBenchChem
Enzyme inhibitionPotential inhibition of tumor-related enzymesChemicalBook

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide, and how can reaction conditions be standardized?

  • Methodology :

  • Amide coupling : Use 3-nitrobenzoyl chloride with the amine precursor (e.g., 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine) in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine as a base. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Activation reagents : For sterically hindered amines, employ coupling agents like DCC/HOBt (N,N'-dicyclohexylcarbodiimide/1-hydroxybenzotriazole) at -50°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, gradient elution with DCM/methanol) followed by recrystallization from ethanol/water for ≥95% purity .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemical integrity?

  • Analytical workflow :

  • NMR : Acquire 1H and 13C NMR spectra in CDCl3 or DMSO-d6. Key signals include aromatic protons (δ 7.5–8.5 ppm for nitrobenzamide), piperazine methyl (δ 2.3–2.5 ppm), and fluorophenyl protons (δ 6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS (expected [M+H]+ ~456.18 Da) to confirm molecular weight .
  • X-ray crystallography : If single crystals are obtained (e.g., from slow evaporation in acetonitrile), resolve the 3D structure to verify substituent positions .

Q. What methodologies are recommended for assessing purity and stability under storage conditions?

  • Purity assessment :

  • HPLC : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile, 30→90% over 20 min) with UV detection at 254 nm. Retention time ~12.5 min .
    • Stability testing :
  • Store at -20°C under argon. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., nitro group reduction or piperazine oxidation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Strategy :

  • Analog synthesis : Modify the fluorophenyl (e.g., chloro/methoxy substituents) or piperazine (e.g., dimethylpiperazine) moieties. Compare binding affinity in receptor assays (e.g., D3/D2 dopamine receptors) .
  • Biological assays : Test in vitro cytotoxicity (IC50 via MTT assay), metabolic stability (microsomal t1/2), and logP (shake-flask method) to correlate substituents with ADME properties .
  • Data interpretation : Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., dopamine receptors) and validate SAR trends .

Q. What experimental approaches resolve contradictions in reported solubility and bioavailability data for nitrobenzamide derivatives?

  • Approach :

  • Solubility enhancement : Co-crystallize with cyclodextrins (e.g., β-CD) or formulate as nanosuspensions (particle size ≤200 nm via wet milling) .
  • Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and identify efflux pump substrates (e.g., P-gp inhibition with verapamil) .

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models?

  • Troubleshooting steps :

  • Metabolite profiling : Conduct LC-MS/MS analysis of plasma from dosed rodents to identify active metabolites (e.g., nitro-to-amine reduction products) .
  • Dose adjustment : Account for species-specific pharmacokinetics (e.g., allometric scaling from mouse to human) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process optimization :

  • Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol 85:15) to separate enantiomers if racemization occurs during synthesis .
  • Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to improve enantioselectivity .

Q. How can in vitro receptor binding data be translated into predictive in vivo efficacy models?

  • Translational framework :

  • Receptor occupancy studies : Use PET imaging with radiolabeled analogs (e.g., [18F]-derivatives) in rodents to correlate target engagement with behavioral outcomes .
  • Disease models : Test in transgenic mice (e.g., Parkinson’s models) with dose-response studies (1–10 mg/kg, i.p.) to validate therapeutic windows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.